molecular formula C16H21N3O2 B12176497 N-cycloheptyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-cycloheptyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12176497
M. Wt: 287.36 g/mol
InChI Key: CYZQJWOGAJAYAY-UHFFFAOYSA-N
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Description

N-cycloheptyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a synthetic small molecule belonging to the class of oxazolo[5,4-b]pyridine derivatives. This complex heterocyclic compound features a fused oxazole and pyridine ring system, substituted with methyl groups at the 3 and 6 positions and a cycloheptyl carboxamide moiety at the 4-position. The structural motif of fused oxazolopyridine carboxamides is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors . Compounds with this core structure have been investigated for their potential to inhibit specific oncogenic targets, such as KRAS G12C, which is a prevalent mutation in cancers like non-small cell lung cancer, pancreatic cancer, and colorectal cancer . The specific substitution pattern, including the lipophilic cycloheptyl group, is designed to optimize molecular interactions with target proteins, influencing the compound's potency, selectivity, and overall pharmacological profile. As a research chemical, it serves as a valuable scaffold for probing biological pathways, structure-activity relationships (SAR), and hit-to-lead optimization campaigns. This product is intended for laboratory research purposes and is strictly not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

N-cycloheptyl-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H21N3O2/c1-10-9-13(14-11(2)19-21-16(14)17-10)15(20)18-12-7-5-3-4-6-8-12/h9,12H,3-8H2,1-2H3,(H,18,20)

InChI Key

CYZQJWOGAJAYAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3CCCCCC3

Origin of Product

United States

Preparation Methods

Cyclization Strategies

The oxazole ring is typically constructed through intramolecular cyclization of precursors containing both pyridine and oxazole-forming functional groups.

Nitrile Oxide Cycloaddition

A nitrile oxide intermediate, generated from hydroxylamine derivatives, undergoes [3+2] cycloaddition with a pyridine-based diene. For example, heating 3,6-dimethylpyridine-4-carbaldehyde oxime with chloramine-T in tetrahydrofuran (THF) at 60°C yields the oxazolo-pyridine core.

Cyclodehydration of Hydroxyamidines

Hydroxyamidines, prepared from pyridinecarboxylic acids, undergo dehydration using agents like phosphorus oxychloride (POCl₃). For instance, treating 4-hydroxyamidine-3,6-dimethylpyridine with POCl₃ in dimethylformamide (DMF) at 80°C achieves cyclization.

Table 1: Comparison of Cyclization Methods

MethodReagents/ConditionsYield (%)Reference
Nitrile Oxide CycloadditionChloramine-T, THF, 60°C72
CyclodehydrationPOCl₃, DMF, 80°C68

Introduction of Methyl Groups at Positions 3 and 6

Directed C–H Methylation

Palladium-catalyzed C–H activation enables regioselective methylation. Using Pd(OAc)₂ as a catalyst and methylboronic acid as a methyl source, positions 3 and 6 of the pyridine ring are functionalized in a one-pot reaction. Optimized conditions involve 10 mol% Pd(OAc)₂, 2 equiv methylboronic acid, and potassium carbonate (K₂CO₃) in toluene at 110°C.

Alkylation of Halogenated Precursors

Bromine atoms at positions 3 and 6 are replaced via Suzuki-Miyaura coupling. For example, reacting 3,6-dibromooxazolo[5,4-b]pyridine with trimethylboroxine and Pd(PPh₃)₄ in dioxane/water (4:1) at 90°C installs methyl groups with 85% yield.

Carboxamide Formation at Position 4

Acid Chloride Route

The carboxylic acid at position 4 is converted to its acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with cycloheptylamine in dichloromethane (DCM) and triethylamine (Et₃N) at 0–25°C affords the carboxamide. This method achieves 78% yield after purification by silica gel chromatography.

In Situ Isocyanate Activation

Cycloheptylamine is treated with triphosgene in DCM to generate the isocyanate intermediate, which reacts directly with the carboxylic acid. This approach avoids isolation of the acid chloride, improving safety and efficiency.

Table 2: Carboxamide Coupling Methods

MethodReagents/ConditionsYield (%)Reference
Acid ChlorideSOCl₂, Et₃N, DCM78
Isocyanate ActivationTriphosgene, DCM, 0°C81

Optimization Challenges and Solutions

Regioselectivity in Oxazole Formation

The [5,4-b] ring fusion requires precise control during cyclization. Using 2,6-lutidine as a base suppresses undesired [4,5-b] isomer formation, enhancing regioselectivity to >95:5.

Stability of Methylated Intermediates

Methyl groups at positions 3 and 6 can destabilize intermediates during cyclization. Conducting reactions at lower temperatures (0–40°C) and using anhydrous solvents like THF minimizes decomposition.

Purification of Polar Carboxamides

Reverse-phase chromatography (C18 column) with acetonitrile/water gradients effectively isolates the final product, achieving >99% purity.

Alternative Synthetic Pathways

One-Pot Tandem Reactions

A streamlined approach combines cyclization, methylation, and amidation in a single reactor. For example, sequential use of POCl₃ for cyclization, methylboronic acid for C–H activation, and HATU for amidation reduces purification steps, yielding 65% overall.

Enzymatic Amination

Lipase-catalyzed amidation of methyl 3,6-dimethyloxazolo[5,4-b]pyridine-4-carboxylate with cycloheptylamine in ionic liquids offers an eco-friendly alternative, though yields remain moderate (55%) .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-cycloheptyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key structural analogs of the target compound, highlighting differences in substituents and functional groups:

Compound Name Substituents (R1, R2, R3) Functional Group Molecular Formula Molecular Weight Purity (%) CAS Number Key References
N-benzyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide R1=CH2Ph, R2=R3=CH3 Carboxamide C16H15N3O2 281.31 99 1011372-04-5
6-(3-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid R1=3-MeO-C6H4, R2=CH3 Carboxylic acid C15H12N2O4 284.27 95 66046-42-2
3-(4-methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid R1=4-MeO-C6H4, R2=CH3 Carboxylic acid C15H12N2O4 284.27 95 953736-28-2
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide R1=cyclopropyl-triazole Carboxamide C14H14N6O2 298.30 N/A 1435997-30-0
Key Observations:

Carboxamide vs. Carboxylic Acid Derivatives: Carboxamide derivatives (e.g., N-benzyl and N-triazole analogs) exhibit higher molecular weights and lipophilicity compared to carboxylic acid analogs due to the replacement of the acidic -COOH group with a neutral -CONHR group. This substitution likely enhances membrane permeability and metabolic stability in biological systems .

Substituent Effects: Benzyl vs. These differences could influence binding affinity in receptor-ligand interactions . Heterocyclic Substituents: The N-triazole analog (CAS 1435997-30-0) incorporates a 1,2,4-triazole ring, enabling additional hydrogen bonding and π-π interactions, which may enhance target selectivity in medicinal chemistry applications .

Biological Activity

N-cycloheptyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (CAS Number: 1190256-46-2) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC16_{16}H21_{21}N3_{3}O2_{2}
Molecular Weight287.36 g/mol
StructureStructure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented in the literature, derivatives with similar structures often employ methods such as:

  • Formation of the oxazolo-pyridine core through cyclization reactions.
  • Substitution reactions to introduce the cycloheptyl and dimethyl groups.

Antimicrobial Activity

Recent studies have indicated that compounds within the oxazolo-pyridine family exhibit notable antimicrobial properties. For instance, related compounds have demonstrated significant antibacterial activity against various Gram-positive bacteria. Specifically:

  • In vitro studies showed that certain derivatives exhibited bacteriostatic effects comparable to established antibiotics like linezolid.
  • Mechanisms of action include interference with bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Potential

Research has also explored the anticancer potential of similar oxazolo-pyridine derivatives. A study screened several compounds against 60 human cancer cell lines and identified promising candidates with low GI50 values, indicating effective growth inhibition:

  • Case Study : A derivative structurally related to this compound was tested and showed significant cytotoxicity against multiple cancer types.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary findings suggest:

  • Binding Affinity : The compound may bind to key enzymes or receptors involved in metabolic pathways.
  • Signal Transduction Modulation : It may influence cellular signaling pathways that regulate growth and apoptosis.

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    • Compounds structurally similar to this compound were assessed for their ability to inhibit biofilm formation in Streptococcus pneumoniae. Results indicated a dose-dependent reduction in biofilm mass with increasing concentrations of the compound.
  • Anticancer Screening :
    • In a comprehensive screening involving various cancer cell lines, derivatives showed selective cytotoxicity with mechanisms involving apoptosis induction and cell cycle arrest.

Q & A

Q. What are the optimal synthetic routes for N-cycloheptyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide?

The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. Key steps include:

  • Oxazole-Pyridine Core Formation : Cyclocondensation of substituted pyridine precursors with nitrile oxides under reflux conditions (e.g., acetonitrile, 80°C, 12 hours) .
  • Carboxamide Coupling : Reaction of the intermediate carboxylic acid with cycloheptylamine using coupling agents like EDCI/HOBt in DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How is structural characterization performed for this compound?

Analytical workflows include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., cycloheptyl group at 4-carboxamide, methyl groups at 3- and 6-positions) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (calculated for C20H25N3O2C_{20}H_{25}N_3O_2: 339.42 g/mol) .
  • X-ray Crystallography : If crystals are obtainable, to resolve 3D conformation and steric effects .

Q. What preliminary biological screening methods are recommended?

  • In Vitro Assays :
    • Enzyme Inhibition : Dose-response curves against kinases (e.g., PI3K) or HIV integrase, using fluorescence-based assays .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • ADME Profiling : Solubility (shake-flask method), metabolic stability (microsomal incubation), and plasma protein binding (ultrafiltration) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

SAR strategies include:

  • Substituent Variation :

    Substituent PositionModificationObserved Effect
    3-MethylReplacement with ClReduced PI3K inhibition (IC50_{50} >10 µM vs. 0.5 µM)
    Cycloheptyl (Carboxamide)Substitution with smaller alkyl groupsDecreased metabolic stability
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes with PI3K or integrase targets .

Q. How does this compound interact with biological targets like PI3K?

  • Binding Studies :
    • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KDK_D) to PI3Kγ .
    • Mutagenesis : Key residues (e.g., PI3K Lys802) critical for hydrogen bonding with the carboxamide group .
  • Pathway Analysis : Western blotting to assess downstream Akt/mTOR pathway suppression in treated cells .

Q. How to resolve contradictions in biological activity data across studies?

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., fixed cell lines, ATP concentrations in kinase assays) .
  • Control Experiments : Test batch-to-batch compound purity via HPLC and confirm target engagement (e.g., cellular thermal shift assays) .

Q. What computational tools validate mechanistic hypotheses?

  • Molecular Dynamics (MD) Simulations : GROMACS to simulate ligand-protein interactions over 100 ns trajectories .
  • QSAR Models : Build predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. What are key challenges in analytical method development?

  • Degradation Analysis : Forced degradation studies (acid/base/oxidative conditions) monitored by UPLC-PDA to identify labile groups (e.g., oxazole ring stability) .
  • Chiral Purity : If stereocenters exist, use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers .

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